3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a versatile chemical compound with a unique structure that combines a fluorinated benzamide moiety with a morpholino and thiophene group. This compound is of significant interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the morpholino group: This step involves the reaction of the thiophene derivative with morpholine under suitable conditions to form the morpholino-thiophene intermediate.
Coupling with the benzamide moiety: The final step involves coupling the morpholino-thiophene intermediate with a fluorinated benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)benzamide: Lacks the thiophene and fluorine groups, which may result in different biological and chemical properties.
3-fluoro-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide: Similar structure but with a piperidine ring instead of morpholine, which may affect its reactivity and biological activity.
N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide: Lacks the fluorine atom, which may influence its chemical stability and reactivity.
Uniqueness
The presence of the fluorine atom, morpholino group, and thiophene ring in 3-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide makes it unique compared to other similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-9-23-12-14)20-5-7-22-8-6-20/h1-4,9-10,12,16H,5-8,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIZJQPHOYQGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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